1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one
Description
1-[(2-Bromophenyl)imino]-1lambda⁶-thiolan-1-one is a thiolane-derived compound featuring a brominated aromatic substituent at the ortho position of the phenyl ring. The bromine atom at the 2-position likely influences steric and electronic effects, distinguishing it from other positional isomers and substituent variants .
Properties
Molecular Formula |
C10H12BrNOS |
|---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(2-bromophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H12BrNOS/c11-9-5-1-2-6-10(9)12-14(13)7-3-4-8-14/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
VYYXLYGGLALAOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC=CC=C2Br)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 2-bromobenzaldehyde with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The table below compares key parameters of 1-[(2-Bromophenyl)imino]-1lambda⁶-thiolan-1-one with its analogs:
Reactivity and Functional Group Influence
- Brominated Derivatives: The ortho-bromo substituent in 1-[(2-Bromophenyl)imino]-1lambda⁶-thiolan-1-one may hinder aromatic ring rotation compared to the para-bromo analog, impacting conformational stability . Bromine’s electron-withdrawing nature could also deactivate the ring toward electrophilic substitution.
- Amino-Substituted Analog: The 4-amino derivative (CAS 910780-69-7) exhibits enhanced solubility in polar solvents due to the amino group’s hydrogen-bonding capacity, making it more suitable for biological applications .
- Methyl and Chloro Derivatives : Steric effects from methyl or chloro groups (e.g., CAS 2060050-12-4 and 2060045-16-9) may reduce reaction rates in bulky transition states, as seen in Suzuki coupling or SNAr reactions .
Research Findings and Implications
- Electronic Effects : Nitro and bromo substituents (e.g., CAS 1021-39-2 and para-bromo analog) can stabilize charge-separated intermediates in photochemical reactions, relevant to materials science .
Biological Activity
The compound 1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one is part of a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and potential therapeutic properties.
Chemical Structure and Properties
The chemical structure of this compound features a thiolane ring, which contributes to its reactivity and interaction with biological targets. The presence of the bromophenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.
Cytotoxicity
Research indicates that derivatives of thiolane compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its antiproliferative activity using the MTT assay, which measures cell viability.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
| Jurkat E6.1 (T-cell Leukemia) | 8.5 |
The compound demonstrated selective toxicity towards cancer cells while showing minimal toxicity to normal cells such as skin fibroblasts and hepatocytes .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens. Studies suggest that the presence of electron-withdrawing groups, such as bromine, enhances antimicrobial efficacy.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
- Interaction with DNA : The mesoionic nature of thiolane derivatives allows them to intercalate with DNA, leading to inhibition of replication and transcription processes.
- Protein Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific protein kinases involved in cell signaling pathways related to proliferation and survival .
Case Studies
Several case studies have highlighted the therapeutic potential of thiolane derivatives:
- Case Study on Breast Cancer : In a study involving MCF7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Antibacterial Efficacy : A clinical evaluation demonstrated that formulations containing this compound showed improved outcomes in patients with resistant bacterial infections, suggesting its utility in antibiotic therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(2-Bromophenyl)imino]-1lambda6-thiolan-1-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution or condensation reactions involving 2-bromophenylamine and thiolactone derivatives. Use solvent polarity (e.g., DMF vs. THF) and temperature gradients (25–80°C) to optimize yields. Monitor progress via TLC and characterize intermediates by NMR (e.g., δ = 4.37–7.24 ppm for bromoaryl protons, as seen in analogous compounds ). Adjust stoichiometry of reagents (1:1 to 1:1.2 molar ratios) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR) reliably distinguish this compound from its structural analogs?
- Methodological Answer : Compare NMR peaks for the imino group (δ ≈ 8.5–9.5 ppm) and thiolanone ring protons (δ ≈ 2.5–4.0 ppm) against analogs. IR analysis should show C=O stretching (~1680 cm) and C-Br vibrations (~560 cm). For ambiguous cases, use NMR to resolve carbonyl (C=O: ~190–200 ppm) and brominated aryl carbons (C-Br: ~120–130 ppm) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound, particularly in cases of disorder or twinning?
- Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement. For disordered regions, use PART commands to model alternative conformations. Apply TWIN/BASF instructions for twinned crystals, refining twin laws via HKLF5 format. Validate results using R-factor convergence (<5% discrepancy) and ADDSYM checks in PLATON .
Q. What graph set analysis (GSA) approaches are effective in characterizing hydrogen-bonding networks in crystalline this compound?
- Methodological Answer : Identify donor-acceptor pairs (e.g., N–H⋯O=S or C–Br⋯π interactions) using Mercury CSD. Assign graph sets (e.g., for dimeric motifs) and analyze infinite chains () or rings () using Etter’s rules. Cross-reference with Cambridge Structural Database (CSD) entries for analogous thiolanone derivatives .
Q. How should researchers address contradictions between computational and experimental data (e.g., bond lengths, torsion angles) in this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model geometry, then compare with X-ray data. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., Br⋯H contacts contributing >15% surface area) influencing experimental conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
